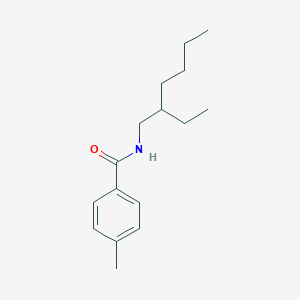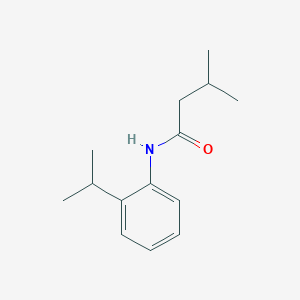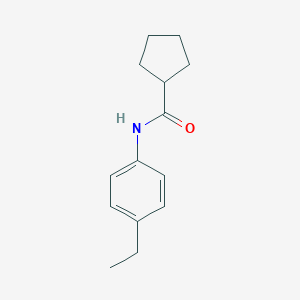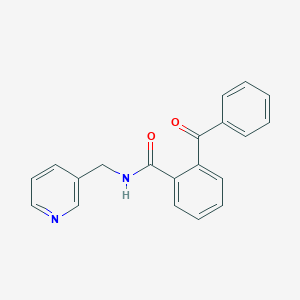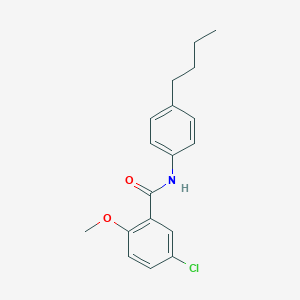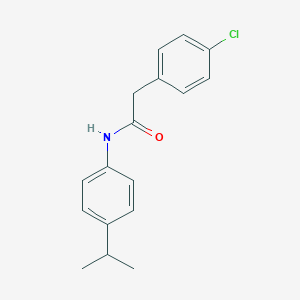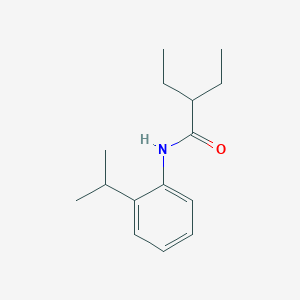
2-ethyl-N-(2-isopropylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(2-isopropylphenyl)butanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) widely used to relieve pain, reduce inflammation, and lower fever. It is one of the most commonly used over-the-counter drugs and is available in various forms, including tablets, capsules, and syrups.
Mecanismo De Acción
2-ethyl-N-(2-isopropylphenyl)butanamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, 2-ethyl-N-(2-isopropylphenyl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-ethyl-N-(2-isopropylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit platelet aggregation, reduce oxidative stress, and modulate the immune system. It has also been shown to have a protective effect on the gastrointestinal tract and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-N-(2-isopropylphenyl)butanamide is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it has some limitations, including its short half-life, poor solubility, and potential for adverse effects on the gastrointestinal tract.
Direcciones Futuras
There are several future directions for research on 2-ethyl-N-(2-isopropylphenyl)butanamide. These include the development of new formulations with improved solubility and bioavailability, the investigation of its potential for the treatment of Alzheimer's disease, and the study of its effects on the gut microbiome. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and analgesic effects and to identify new targets for drug development.
Conclusion:
In conclusion, 2-ethyl-N-(2-isopropylphenyl)butanamide is a widely used NSAID with well-established pharmacological properties. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects and has shown potential for the treatment of various conditions. While it has some limitations, it remains an important tool in laboratory experiments and a valuable therapeutic agent. Further research is needed to fully understand its mechanisms of action and to identify new targets for drug development.
Métodos De Síntesis
2-ethyl-N-(2-isopropylphenyl)butanamide is synthesized by the condensation of 2-isobutylphenol with acetic anhydride, followed by reaction with isobutyl chloride and then with ammonia. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-ethyl-N-(2-isopropylphenyl)butanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat various conditions such as headaches, menstrual cramps, dental pain, rheumatoid arthritis, and osteoarthritis. It has also been studied in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-ethyl-N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-10-8-7-9-13(14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |
Clave InChI |
QFHFWAIBQPSXFD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |
SMILES canónico |
CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



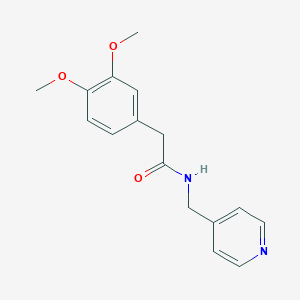
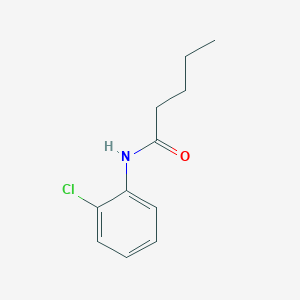
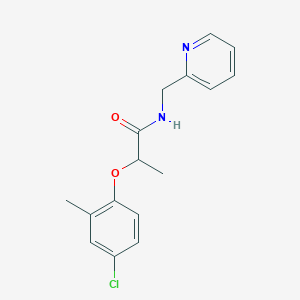


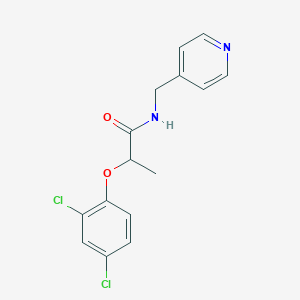
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
